2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine
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Overview
Description
2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperidine and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Minoxidil Related Compound E: This compound also features a piperidine and pyrimidine structure but differs in its specific substituents.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Another compound with a piperidine core, used in PROTAC® development.
Uniqueness
2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
832735-11-2 |
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Molecular Formula |
C20H32N4O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-(piperidin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C20H32N4O/c1-4-10-23(11-5-1)16-17-14-21-20(22-15-17)25-19-8-12-24(13-9-19)18-6-2-3-7-18/h14-15,18-19H,1-13,16H2 |
InChI Key |
JCRBLLFIQUWVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(N=C2)OC3CCN(CC3)C4CCCC4 |
Origin of Product |
United States |
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